molecular formula C10H11N3O3S B14819281 N-(2-Cyano-5-cyclopropoxypyridin-3-YL)methanesulfonamide

N-(2-Cyano-5-cyclopropoxypyridin-3-YL)methanesulfonamide

Cat. No.: B14819281
M. Wt: 253.28 g/mol
InChI Key: KMOBHLCABANAOQ-UHFFFAOYSA-N
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Description

N-(2-Cyano-5-cyclopropoxypyridin-3-YL)methanesulfonamide is an organic compound with the molecular formula C10H11N3O3S and a molecular weight of 253.281 g/mol . This compound is characterized by the presence of a cyano group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C10H11N3O3S

Molecular Weight

253.28 g/mol

IUPAC Name

N-(2-cyano-5-cyclopropyloxypyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C10H11N3O3S/c1-17(14,15)13-9-4-8(16-7-2-3-7)6-12-10(9)5-11/h4,6-7,13H,2-3H2,1H3

InChI Key

KMOBHLCABANAOQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(N=CC(=C1)OC2CC2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-5-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves the reaction of 2-cyano-5-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-5-cyclopropoxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce corresponding carboxylic acids .

Scientific Research Applications

N-(2-Cyano-5-cyclopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Cyano-5-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methanesulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Cyano-5-cyclopropoxypyridin-3-YL)methanesulfonamide is unique due to its combination of a cyano group, a cyclopropoxy group, and a methanesulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

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